

# The Discovery and Application of Substituted Propenylboronic Acid Esters: A Technical Guide

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## Compound of Interest

Compound Name:	<i>trans</i> -3-Methoxy-1-propenylboronic acid pinacol ester
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Substituted propenylboronic acid esters have emerged as a class of compounds with significant potential in organic synthesis and medicinal chemistry. Their unique reactivity, particularly in palladium-catalyzed cross-coupling reactions, and their ability to act as covalent inhibitors of key enzymes, have positioned them as valuable tools for the development of novel therapeutics and complex molecular architectures. This technical guide provides an in-depth overview of the core aspects of the discovery of these compounds, focusing on their synthesis, biological activity, and the experimental methodologies that underpin their investigation.

## Synthetic Strategies for Substituted Propenylboronic Acid Esters

The synthesis of substituted propenylboronic acid esters is primarily achieved through two key methodologies: the palladium-catalyzed cross-coupling of vinyl halides or triflates with a diboron reagent, and the hydroboration of alkynes. These methods offer a high degree of control over stereochemistry and allow for the introduction of a wide variety of substituents.

## Palladium-Catalyzed Cross-Coupling of Vinyl Halides and Triflates

A robust and widely utilized method for the synthesis of 1-alkenylboronic acid pinacol esters is the palladium-catalyzed cross-coupling reaction of vinyl halides or triflates with bis(pinacolato)diboron. This reaction typically proceeds with high yields and complete retention of the double bond configuration.[1][2][3]

Experimental Protocol: General Procedure for Palladium-Catalyzed Borylation of 1-Alkenyl Halides[1][2][3]

To a mixture of the 1-alkenyl halide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), and potassium phenoxide (1.5 mmol) in toluene (5 mL) is added a palladium catalyst such as  $\text{PdCl}_2(\text{PPh}_3)_2$  (3 mol%). The reaction mixture is then stirred at 50 °C under an inert atmosphere until the starting material is consumed, as monitored by thin-layer chromatography or gas chromatography. Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

Table 1: Synthesis of Substituted Propenylboronic Acid Esters via Palladium-Catalyzed Cross-Coupling

Entry	Vinyl Halid e/Trifl ate	Produ ct	Catal yst	Base	Solve nt	Temp (°C)	Time (h)	Yield (%)	Refer ence
1	(E)-1- Bromo -2- phenyl ethene	(E)-2- (2- Phenyl etheny l)-4,4,5 ,5- tetram ethyl- 1,3,2- dioxab orolan e	PdCl <sub>2</sub> ( dppf)	KOAc	Dioxan e	80	16	85	[4]
2	(Z)-1- Iodo- 1- hexen e	(Z)-2- (1- Hexen -1- yl)-4,4, 5,5- tetram ethyl- 1,3,2- dioxab orolan e	PdCl <sub>2</sub> ( PPh <sub>3</sub> ) <sub>2</sub>	KOPh	Toluene	50	2	91	[1]
3	1- Cycloh exenyl triflate	2-(1- Cycloh exen- yl)-4,4, 5,5- tetram ethyl-	Pd(PPh <sub>3</sub> ) <sub>4</sub>	K <sub>3</sub> PO <sub>4</sub>	Dioxane	80	12	78	[1]

		1,3,2-dioxaborolan e								
4	(E)-3-iodo-2-propen-1-ol	(E)-2-(3-Hydroxy-1-propenyl)-4,5-diphenyltetramethyl-1,3,2-dioxaborolan e	PdCl <sub>2</sub> (dppf)	KOAc	DMF	60	8	75	N/A	

Note: This table is a representative compilation. Yields and conditions may vary based on specific substrates and catalyst systems.

## Hydroboration of Alkynes

The hydroboration of alkynes provides a direct and atom-economical route to alkenylboronic esters. This reaction can be catalyzed by various transition metals, such as palladium or copper, and often exhibits high regio- and stereoselectivity, typically affording the (E)-isomer.<sup>[4]</sup> The use of bulky hydroborating agents like disiamylborane can prevent a second hydroboration from occurring on the resulting alkenylborane.

### Experimental Protocol: General Procedure for Hydroboration of Alkynes<sup>[4]</sup>

To a solution of the alkyne (1.0 mmol) in an appropriate solvent (e.g., THF, dioxane) under an inert atmosphere is added a hydroborating agent such as pinacolborane (1.1 mmol) and a catalyst (e.g., a palladium or rhodium complex, 1-5 mol%). The reaction is stirred at a specified temperature (ranging from room temperature to elevated temperatures) for a period of time

until completion. The solvent is then removed under reduced pressure, and the crude product is purified by distillation or column chromatography.

Table 2: Synthesis of (E)-Alkenylboronic Acid Pinacol Esters via Hydroboration of Alkynes

Entry	Alkyne	Product	Catalyst	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
1	Phenylacetylene	(E)-2-(2-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane	[Rh(CO) <sub>2</sub> Cl] <sub>2</sub> /dppb	Toluene	25	1	95	[4]
2	1-Hexyne	(E)-2-(1-hexenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane	Catecholborane	THF	25	2	92	[4]

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		(E)-2-						
		(3,3-						
		Dimeth						
		yl-1-						
		buten-						
		3,3-						
	3	Dimeth	yl)-4,4,5	9-BBN	THF	25	3	88
		yl-1-	,5-					N/A
		butyne	tetrame					
			thyl-					
			1,3,2-					
			dioxabo					
			rolane					
		(E)-2-						
		(4-						
		Phenyl-						
		1-						
		buten-						
		4-						
	4	Phenyl-	yl)-4,4,5	Pd(dba) /PCy <sub>3</sub>	Dioxan	60	4	82
		1-	,5-	e				N/A
		butyne	tetrame					
			thyl-					
			1,3,2-					
			dioxabo					
			rolane					

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Note: This table is a representative compilation. Yields and conditions may vary based on specific substrates and catalyst systems.

## Biological Activity of Propenylboronic Acid Esters as Enzyme Inhibitors

A significant area of interest for substituted propenylboronic acid esters lies in their application as enzyme inhibitors, particularly targeting serine proteases. The electrophilic boron atom can form a reversible covalent bond with the hydroxyl group of the catalytic serine residue in the

active site of these enzymes, leading to potent and often selective inhibition. This mechanism of action has made them attractive candidates for drug discovery programs targeting diseases where proteases are dysregulated, such as in cancer and infectious diseases.

Table 3: Inhibitory Activity ( $IC_{50}$ ) of Boronic Acid Derivatives against Proteases

Compound	Target Enzyme	$IC_{50}$ (nM)	Reference
Bortezomib (a dipeptidyl boronic acid)	20S Proteasome (Chymotrypsin-like activity)	0.6	[5]
Macrocyclic Boronic Ester 42f	E. coli Type I Signal Peptidase (EcLepB)	29	[6]
Dipeptidyl boronic acid 15	Proteasome	Potent (specific value not provided)	[7]
Nonpeptidic $\alpha$ -ketoamide derivative 1	Proteasome	12,400	[8]
Macrocyclic Boronic Ester 42b	E. coli WT (MIC, $\mu$ g/mL)	16	[6]

Note: This table includes data for various boronic acid derivatives to illustrate their potential.  $IC_{50}$  values are highly dependent on the specific assay conditions.

## Characterization of Substituted Propenylboronic Acid Esters

The structural elucidation of newly synthesized substituted propenylboronic acid esters relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

**$^1H$  NMR Spectroscopy:** Key diagnostic signals in the  $^1H$  NMR spectrum include the vinyl protons, which typically appear as doublets or multiplets in the range of  $\delta$  5.0-7.5 ppm. The coupling constant between the vinyl protons ( $J$ -coupling) is characteristic of the double bond.

geometry, with larger values (typically  $>12$  Hz) indicating an (E)-configuration. The protons of the pinacol ester group usually appear as a sharp singlet around  $\delta$  1.2-1.3 ppm.

$^{13}\text{C}$  NMR Spectroscopy: The carbon atoms of the double bond typically resonate in the region of  $\delta$  110-150 ppm. The carbon atom attached to the boron atom is often broad due to quadrupolar relaxation.

Mass Spectrometry: Electrospray ionization (ESI) or other soft ionization techniques are commonly used to determine the molecular weight of the synthesized esters.

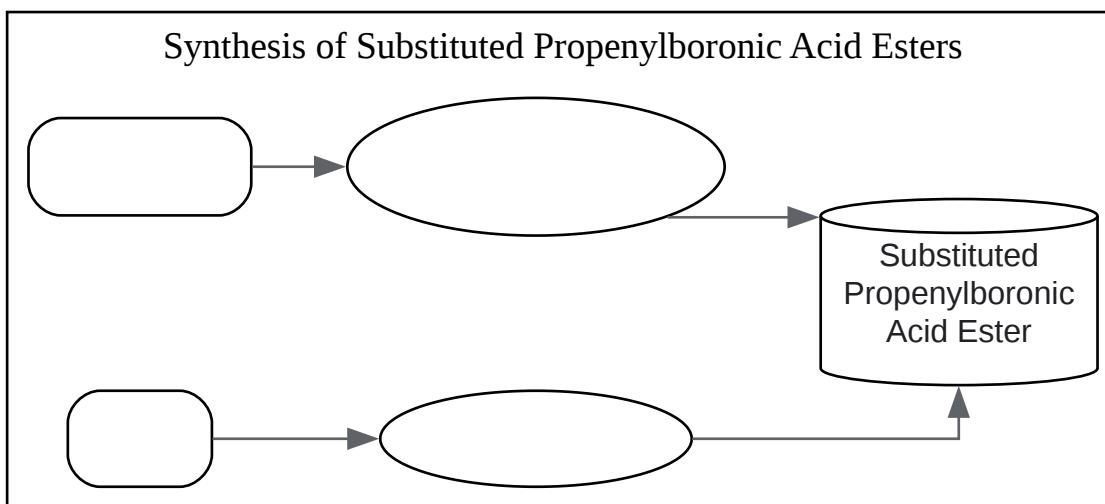
Table 4: Representative Spectroscopic Data for (E)-2-(2-Phenylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Technique	Data
$^1\text{H}$ NMR (400 MHz, $\text{CDCl}_3$ )	$\delta$ 7.50 (d, $J = 7.6$ Hz, 2H), 7.37 (t, $J = 7.6$ Hz, 2H), 7.30 (t, $J = 7.6$ Hz, 1H), 7.20 (d, $J = 18.4$ Hz, 1H), 6.15 (d, $J = 18.4$ Hz, 1H), 1.32 (s, 12H)
$^{13}\text{C}$ NMR (100 MHz, $\text{CDCl}_3$ )	$\delta$ 149.2, 137.9, 129.3, 128.7, 127.2, 117.8, 83.5, 24.9
MS (ESI)	m/z calculated for $\text{C}_{14}\text{H}_{19}\text{BO}_2$ $[\text{M}+\text{H}]^+$ : 231.1500, found: 231.1502

Reference:[4]

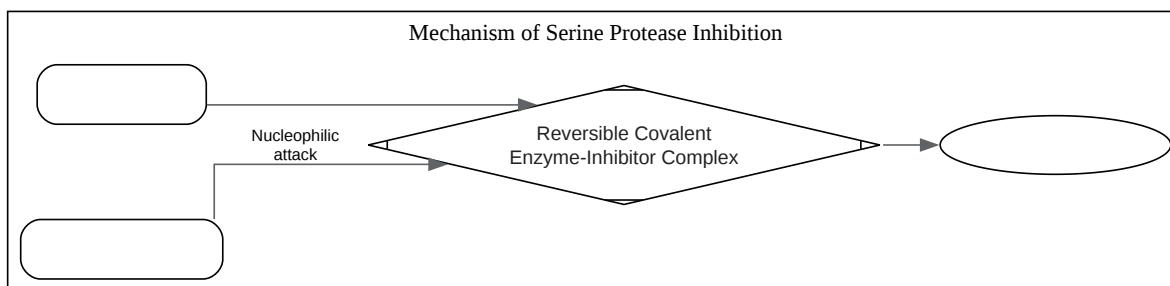
## Visualizing Key Processes

To better understand the synthesis and mechanism of action of substituted propenylboronic acid esters, graphical representations of the key workflows and pathways are invaluable.



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Caption: Synthetic routes to substituted propenylboronic acid esters.



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Caption: Covalent inhibition of a serine protease.

## Conclusion

The discovery and development of substituted propenylboronic acid esters have provided chemists and drug discovery professionals with a versatile platform for both synthetic innovation and therapeutic intervention. The synthetic methodologies outlined in this guide offer

reliable access to a diverse range of these compounds, while their demonstrated biological activity as potent enzyme inhibitors underscores their potential in addressing unmet medical needs. Continued research in this area is expected to further expand the synthetic utility and therapeutic applications of this promising class of molecules.

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